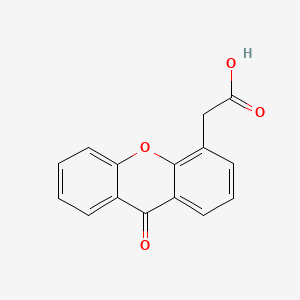

9H-Xanthene-4-acetic acid, 9-oxo-

Description

Overview of Xanthone (B1684191) Scaffold Chemistry and Biological Significance

The xanthone core, chemically known as 9H-xanthen-9-one, is a dibenzo-γ-pyrone structure with the molecular formula C13H8O2. nih.govnih.gov This scaffold is found in a wide range of natural sources, including higher plants, fungi, lichens, and marine organisms. mdpi.commdpi.comresearchgate.net The inherent stability and planarity of the xanthone ring system, combined with its ability to be substituted at various positions, gives rise to a remarkable diversity of derivatives. encyclopedia.pub

Xanthones as Privileged Structures in Chemical Biology

The term "privileged structure" in medicinal chemistry refers to a molecular framework that is able to bind to multiple, often unrelated, biological targets with high affinity. nih.gov The xanthone scaffold is widely considered to be a privileged structure. nih.govmdpi.com This is attributed to several key features: its rigid and predominantly planar tricyclic system, the presence of a carbonyl group capable of various interactions, and a biaryl ether linkage that influences its electronic properties. nih.govencyclopedia.pub These characteristics allow xanthone derivatives to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. nih.govnih.govrsc.orgmdpi.com

Historical Context of Carboxyxanthone Research

Research into xanthones dates back to 1855. mdpi.com Early methods for xanthone synthesis, such as the distillation of a phenol (B47542), O-hydroxybenzoic acid, and acetic anhydride, were developed by Michael and Kostanecki. nih.gov Over time, more efficient synthetic routes have been established. nih.gov The discovery of naturally occurring carboxyxanthones and the synthesis of novel derivatives have been driven by the quest for new therapeutic agents. A pivotal moment in carboxyxanthone research was the discovery of 5,6-dimethylxanthone-4-acetic acid (DMXAA) in 1991, a synthetic derivative that showed significant antitumor activity and reached Phase III clinical trials. nih.gov This spurred further investigation into the structure-activity relationships of carboxyxanthones. nih.gov

Nomenclature and Structural Elucidation Considerations for 9H-Xanthene-4-acetic acid, 9-oxo-

The systematic name for the compound of focus is 2-(9-oxo-9H-xanthen-4-yl)acetic acid . bldpharm.com However, it is commonly referred to by the name 9H-Xanthene-4-acetic acid, 9-oxo- . The numbering of the xanthone nucleus follows established IUPAC recommendations. nih.gov The structure consists of the tricyclic xanthone core with an acetic acid group attached to the carbon at position 4.

Structural elucidation of xanthone derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography. encyclopedia.pub For instance, the crystal structure of 9H-xanthen-9-one itself has been determined and refined over the years, confirming its essentially planar geometry. encyclopedia.pub For derivatives like 9H-Xanthene-4-acetic acid, 9-oxo-, these techniques are crucial for confirming the position and orientation of the substituent groups.

Classification within Carboxyxanthone Derivatives

Carboxyxanthones can be broadly categorized based on their origin: naturally occurring or synthetic. nih.gov This initial division helps in understanding their structural diversity and potential biosynthetic or synthetic pathways.

Natural Occurring Carboxyxanthones

Naturally occurring xanthones are typically classified into several groups based on their substituents, such as simple xanthones, glycosylated xanthones, prenylated xanthones, and others. nih.gov Carboxyxanthones found in nature can be further categorized based on their specific structural features. These can include simple carboxyxanthone derivatives, prenylated carboxyxanthones, caged carboxyxanthones, and those fused to other heterocyclic rings. nih.gov

Some examples of naturally occurring carboxyxanthones include:

Scriblitifolic acid , isolated from the heartwood of Calophyllum scriblitifolium. nih.gov

Teysmannic acid , found in the wood of Calophyllum teysmannii. nih.gov

A variety of other simple carboxyxanthones have been isolated from different plant sources. nih.gov

Synthetic Carboxyxanthone Derivatives

The ability to synthesize carboxyxanthone derivatives allows for the creation of novel compounds with potentially enhanced biological activities. nih.gov Synthetic strategies often involve the coupling of substituted benzoic acids with hydroxyphenylacetic acids, followed by cyclodehydration. nih.gov Another common approach is the Ullmann coupling reaction. nih.gov

A prominent example of a synthetic carboxyxanthone is 5,6-dimethylxanthone-4-acetic acid (DMXAA) , also known as Vadimezan. nih.govmolport.comcaymanchem.com This compound was developed through structure-activity relationship studies based on flavone (B191248) acetic acid analogues. nih.gov The synthesis of other carboxyxanthones, such as 9-oxo-9H-xanthene-2-carboxylic acid, has been reported through various synthetic routes since as early as 1925. nih.gov

Compound Information

| Compound Name | Classification |

| 9H-Xanthene-4-acetic acid, 9-oxo- | Synthetic Carboxyxanthone |

| 5,6-dimethylxanthone-4-acetic acid (DMXAA) | Synthetic Carboxyxanthone |

| Scriblitifolic acid | Natural Occurring Carboxyxanthone |

| Teysmannic acid | Natural Occurring Carboxyxanthone |

| 9-oxo-9H-xanthene-2-carboxylic acid | Synthetic Carboxyxanthone |

| 2-Hydroxy-6-Methyl-8-Methoxy-9-oxo-9H-Xanthene-1-Carboxylic Acid | Natural Occurring Carboxyxanthone |

| 2-Hydroxy-6-Hydroxymethyl-8-Methoxy-9-Oxo-9H-Xanthene-1-Carboxylic Acid | Natural Occurring Carboxyxanthone |

| Monodictyxanthone | Natural Occurring Carboxyxanthone |

| 8-(Methoxycarbonyl)-1-Hydroxy-9-Oxo-9H-Xanthene-3-Carboxylic Acid | Natural Occurring Carboxyxanthone |

| Yicathin C | Natural Occurring Carboxyxanthone |

| 2,8-Dihydroxy-1-Methoxycarbonyl-9-Oxo-9H-Xanthene-6-Carboxylic Acid | Natural Occurring Carboxyxanthone |

| 2,8-Dihydroxy-9-Oxo-9H-Xanthene-6-Carboxylic acid | Natural Occurring Carboxyxanthone |

| 6,8-Dihydroxy-3-Methyl-9-Oxo-9H-Xanthene-1-Carboxylic Acid | Natural Occurring Carboxyxanthone |

| Globosuxanthone D | Natural Occurring Carboxyxanthone |

| 2,5-Dihydroxy-8-Methoxy-6-Methyl-9-Oxo-9H-Xanthene-1-Carboxylic Acid | Natural Occurring Carboxyxanthone |

| Pinselic Acid | Natural Occurring Carboxyxanthone |

| Vinaxanthone 411F | Natural Occurring Carboxyxanthone |

| Xanthofulvin | Natural Occurring Carboxyxanthone |

| Dehydrocitreaglycon A | Natural Occurring Carboxyxanthone |

| Citreaglycon A | Natural Occurring Carboxyxanthone |

Structure

3D Structure

Properties

IUPAC Name |

2-(9-oxoxanthen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-13(17)8-9-4-3-6-11-14(18)10-5-1-2-7-12(10)19-15(9)11/h1-7H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGYSGBNWQSGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189087 | |

| Record name | Xanthenone-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35614-21-2 | |

| Record name | Xanthenone-4-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035614212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthenone-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 9h Xanthene 4 Acetic Acid, 9 Oxo and Its Analogues

De Novo Synthesis Approaches to the Xanthenone Core

The construction of the tricyclic xanthenone (dibenzo-γ-pyrone) framework is the foundational step in producing 9H-Xanthene-4-acetic acid, 9-oxo- and related compounds. researchgate.net Methodologies have evolved from classical, high-temperature reactions to more efficient, modern catalytic systems.

The most prevalent strategies for synthesizing the xanthenone skeleton involve the formation of key intermediates like benzophenones or diaryl ethers, which then undergo intramolecular cyclization. researchgate.netnih.gov

Via Benzophenone (B1666685) Intermediates: The Grover, Shah, and Shah (GSS) reaction is a popular method that involves heating a salicylic (B10762653) acid derivative and a suitable phenol (B47542) with zinc chloride in phosphoryl chloride. researchgate.net This reaction proceeds through a benzophenone intermediate. For the cyclization to occur directly, the benzophenone must have an additional hydroxyl group at a position that facilitates ring closure. researchgate.net

Via Diaryl Ether Intermediates: An alternative route is the electrophilic cycloacylation of 2-aryloxybenzoic acids. researchgate.net This method also relies on harsh conditions, often using strong acids to promote the final ring-closing step to form the xanthenone. nih.gov

Via Aryne Intermediates: A more modern approach involves the reaction of silylaryl triflates with ortho-heteroatom-substituted benzoates. nih.gov This process is presumed to proceed through a tandem reaction sequence. First, a highly reactive aryne intermediate is generated, which undergoes nucleophilic coupling with an aryloxide. nih.gov This forms a key carbanion intermediate that can then undergo an intramolecular electrophilic cyclization to yield the xanthone (B1684191) core. nih.gov A competing reaction is proton abstraction by the carbanion, which leads to a diaryl ether (e.g., methyl 2-phenoxybenzoate) instead of the desired cyclized product. nih.gov

| Method | Key Intermediate(s) | Description |

| Grover, Shah, and Shah (GSS) | Benzophenone | A salicylic acid and a phenol are heated, typically with ZnCl2/POCl3, to form a benzophenone which then cyclizes. researchgate.net |

| Electrophilic Cycloacylation | 2-Aryloxybenzoic acid (Diaryl ether) | A diaryl ether with a carboxylic acid group is cyclized under strong acid conditions. researchgate.netnih.gov |

| Aryne Coupling-Cyclization | Aryne, Carbanion | A silylaryl triflate generates an aryne, which couples with a benzoate (B1203000) to form a carbanion that cyclizes intramolecularly. nih.gov |

Efforts to improve the synthesis of the xanthenone core have focused on increasing yields, reducing reaction times, and employing more environmentally benign conditions. nih.govgoogle.com

One significant improvement involves optimizing the aryne-based synthesis to favor the cyclization pathway. nih.gov Researchers found that reaction conditions heavily influence the ratio of the desired xanthone to the diaryl ether side product. By adjusting the fluoride (B91410) source (using CsF over TBAF), increasing the equivalents of CsF, and raising the temperature to 65 °C in a THF solvent, the yield of the cyclized xanthone product was significantly enhanced. nih.gov

The development of "green" synthetic methodologies has also gained prominence. google.com These methods often utilize ultrasound irradiation to accelerate reaction rates and improve yields under milder conditions. google.comnih.gov Various catalysts have been explored for these environmentally friendly syntheses:

Zirconium (IV) chloride (ZrCl4): Used as an inexpensive and low-toxicity catalyst for the three-component reaction of 2-naphthol, dimedone, and aldehydes under ultrasonic irradiation to produce functionalized xanthenes. google.com

Heterogeneous Catalysts: N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate (B86663) has been used as a solid acid catalyst under solvent-free conditions with ultrasound, simplifying workup and catalyst recovery. google.com

Natural Catalysts: Eco-friendly catalysts like lime juice have been successfully used to synthesize xanthene derivatives, reducing reaction times and achieving high yields. google.com

| Improvement Strategy | Example Catalyst/Condition | Outcome |

| Reaction Optimization | 4 equiv. CsF in THF at 65 °C | Suppresses side-product formation, increasing xanthone yield in aryne synthesis. nih.gov |

| Green Catalysis | Zirconium (IV) chloride (ZrCl4) with ultrasound | Efficient synthesis of functionalized xanthenes with high yields (75-95%). google.com |

| Eco-Friendly Catalysis | Lime juice with ultrasound | High yield (89%) of a xanthene derivative with reduced environmental impact. google.com |

Functionalization and Derivatization Strategies of the 9H-Xanthene-4-acetic acid, 9-oxo- Scaffold

Once the core is synthesized, functionalization of the 9H-Xanthene-4-acetic acid, 9-oxo- scaffold allows for the exploration of structure-activity relationships. nih.govresearchgate.net Derivatization can occur on the tricyclic ring system or on the acetic acid side chain. For example, analogues have been synthesized where substituents at the 5- and 6-positions are incorporated into new cyclic structures. researchgate.net Another strategy involves introducing an alkoxy chain, often bearing a basic moiety, onto the xanthenone backbone to modulate the compound's pharmacological profile. nih.gov

The carboxylic acid group of the acetic acid side chain is a prime target for chemical modification due to its reactivity. thermofisher.com These modifications can produce esters, amides, and other derivatives with altered physicochemical properties. thermofisher.comnih.gov

Esterification of the carboxylic acid is a common derivatization strategy. The synthesis of compounds such as 9-Oxo-9H-xanthene-4-acetic acid 2-dimethylaminoethyl ester demonstrates this approach, where the acid is converted into an ester to potentially improve properties like cell permeability. The formation of bisalkamine esters from related xanthene dicarboxylic acids further highlights this as a viable synthetic route. acs.orgunito.it

These esterification reactions are typically carried out in organic solvents. thermofisher.com Conversely, the hydrolysis of such esters back to the parent carboxylic acid can be achieved through treatment with acids like hydrobromic or hydroiodic acid in acetic acid, often at elevated temperatures. google.com This reversible modification allows for the use of the ester as a prodrug or as a protecting group during other synthetic steps. google.comthermofisher.com

Beyond esterification, the carboxylic acid group can undergo various substitution reactions to form a range of functional derivatives. thermofisher.com A primary example is the formation of amides. nih.gov Analogous to the synthesis of amides from 9H-xanthene-9-carboxylic acid, the acetic acid moiety at position 4 can be coupled with amines to generate carboxamides. nih.govbjmu.edu.cn

General methods for these transformations often involve activating the carboxylic acid. thermofisher.com Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can be used to couple the acid to amines, hydrazines, or hydroxylamines in aqueous solutions. thermofisher.com In organic solvents, reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used to promote amide formation. thermofisher.com It is also possible to convert the entire carboxylic acid group into an aliphatic amine by first coupling it with a half-protected diamine, followed by deprotection. thermofisher.com

Modifications of the Acetic Acid Side Chain

Stereoselective Synthesis of Chiral Analogues

The stereochemistry of analogues of 9H-xanthene-4-acetic acid, 9-oxo- can significantly influence their biological activity. For instance, the S-(+)-enantiomer of α-methyl-5-methyl-XAA has demonstrated more potent biological effects compared to its R-(-)-enantiomer, highlighting the importance of stereoselective synthesis. digitellinc.com While specific methodologies for the direct asymmetric synthesis of 9H-xanthene-4-acetic acid, 9-oxo- analogues are not extensively detailed in the reviewed literature, related strategies for creating chiral molecules offer valuable insights.

One promising approach involves the use of chiral auxiliaries . These are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgnih.gov For the synthesis of chiral α-arylpropionic acids, a class of compounds structurally related to the acetic acid moiety of the target molecule, lactamides derived from (S)-lactic acid have been successfully employed as chiral auxiliaries. researchgate.net This method allows for the diastereoselective introduction of the α-methyl group, which can then be cleaved to yield the desired enantiomerically enriched product.

Another powerful technique is asymmetric catalysis , which utilizes chiral catalysts to induce enantioselectivity in a reaction. Ruthenium-catalyzed enantioselective synthesis has been described for the creation of chiral xanthene and related tricyclic systems, offering a potential route to control chirality at the C9 position of the xanthene core. digitellinc.com

Table 1: Chiral Synthesis Approaches for Related Structures

| Method | Description | Key Reagents/Catalysts | Potential Application to 9H-Xanthene-4-acetic acid, 9-oxo- Analogues |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereoselective transformations. wikipedia.orgnih.govresearchgate.netscielo.org.mx | Lactamides, Oxazolidinones wikipedia.orgresearchgate.net | Asymmetric synthesis of analogues with a chiral center in the acetic acid side chain. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. digitellinc.com | Ru(II) arene complexes, chiral amines digitellinc.com | Enantioselective construction of the xanthene core with a chiral center at C9. |

Aromatic Ring Substitutions and Modifications

Modifying the aromatic rings of the 9H-xanthene-4-acetic acid, 9-oxo- scaffold is a common strategy to modulate its physicochemical and biological properties.

Introduction of Methyl and Methoxy (B1213986) Groups

The introduction of methyl and methoxy groups onto the xanthene core has been a key area of investigation. A notable example is the synthesis of 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a potent analogue. An improved synthesis of DMXAA has been reported, starting from 3,4-dimethylbenzoic acid. This multi-step synthesis involves a key Ullmann condensation reaction to form the diaryl ether intermediate, followed by cyclization to yield the xanthenone core.

While a specific synthesis for a methoxy-substituted analogue of 9H-xanthene-4-acetic acid, 9-oxo- was not detailed, the synthesis of various methoxy-substituted xanthones is well-established and generally involves similar synthetic principles, such as the Ullmann condensation of appropriately substituted phenols and benzoic acids. nih.gov

Halogenation and Subsequent Nucleophilic Displacements

Halogenated derivatives of 9H-xanthene-4-acetic acid, 9-oxo- serve as versatile intermediates for further functionalization through nucleophilic aromatic substitution (SNAr) reactions. The presence of electron-withdrawing groups on the aromatic ring can facilitate these reactions. masterorganicchemistry.compressbooks.pub Although specific examples of halogenation followed by nucleophilic displacement on the 9H-xanthene-4-acetic acid, 9-oxo- scaffold are not extensively documented in the provided search results, the general principles of SNAr on related aromatic systems are well understood. masterorganicchemistry.compressbooks.pubyoutube.comnih.govresearchgate.net The reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. pressbooks.pubnih.gov

Incorporation of Cyclic Structures

The incorporation of cyclic structures onto the xanthene backbone can significantly alter the molecule's conformation and properties. One approach is the synthesis of spiro compounds, where a single atom is part of two different rings. The synthesis of spiro[fluorene-9,9′-xanthene] derivatives has been reported, often involving the reaction of 9-oxo-9H-fluorene-4-carboxylic acids with resorcinol. researchgate.netrsc.orgnih.govrsc.org These reactions can lead to the formation of complex, three-dimensional structures. researchgate.netnih.gov Analogues of xanthen-9-one-4-acetic acid where the substituents at positions 5 and 6 are part of a cyclic structure have also been synthesized and evaluated for their biological activities. nih.gov

Synthesis of Hybrid Molecules Incorporating Other Pharmacophores

Creating hybrid molecules by combining the 9H-xanthene-4-acetic acid, 9-oxo- pharmacophore with other biologically active moieties is a strategy to develop new compounds with potentially enhanced or novel activities. While the direct synthesis of such hybrids with the specific 9H-xanthene-4-acetic acid, 9-oxo- core was not explicitly detailed in the search results, the concept of molecular hybridization is a well-established approach in medicinal chemistry. For example, hybrid molecules have been synthesized by linking non-steroidal anti-inflammatory drugs (NSAIDs) to other scaffolds. masterorganicchemistry.com This suggests the feasibility of creating conjugates of 9H-xanthene-4-acetic acid, 9-oxo- with various other pharmacophores.

Reaction Mechanisms of Key Synthetic Steps

The synthesis of substituted 9H-xanthene-4-acetic acid, 9-oxo- analogues often relies on classic organic reactions with well-studied mechanisms.

The Ullmann condensation is a cornerstone for the formation of the diaryl ether linkage, which is a key step in the synthesis of the xanthenone core. researchgate.netnih.govwikipedia.orgorganic-chemistry.orgresearchgate.netscispace.com The reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. The mechanism is thought to proceed through the formation of an organocopper intermediate. wikipedia.orgorganic-chemistry.org While the classical Ullmann reaction often requires harsh conditions, modern modifications with various ligands have been developed to facilitate the reaction under milder conditions. scispace.com

The Smiles rearrangement is another important intramolecular nucleophilic aromatic substitution reaction that can be involved in the synthesis of xanthene-related structures. nih.govresearchgate.netchemistry-reaction.comwikipedia.orgrsc.org This rearrangement involves the migration of an aryl group from a heteroatom to a nucleophilic center within the same molecule. The reaction is typically facilitated by electron-withdrawing groups on the migrating aromatic ring and proceeds through a spirocyclic intermediate known as a Meisenheimer complex. chemistry-reaction.com Radical versions of the Smiles rearrangement have also been developed. nih.gov

Table 2: Key Synthetic Reactions and Their Mechanisms

| Reaction | Description | Key Mechanistic Features |

| Ullmann Condensation | Copper-catalyzed formation of a diaryl ether from an aryl halide and a phenol. researchgate.netnih.govwikipedia.orgorganic-chemistry.orgresearchgate.netscispace.com | Involves the formation of an organocopper intermediate. wikipedia.orgorganic-chemistry.org |

| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution involving aryl migration. nih.govresearchgate.netchemistry-reaction.comwikipedia.orgrsc.org | Proceeds through a spirocyclic Meisenheimer complex intermediate. chemistry-reaction.com |

| Nucleophilic Aromatic Substitution (SNAr) | Substitution of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.compressbooks.pubyoutube.comnih.govresearchgate.net | Typically an addition-elimination mechanism via a Meisenheimer complex. pressbooks.pubnih.gov |

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com In the context of the 9-oxo-9H-xanthene core, the substitution pattern is governed by the competing directing effects of the ether oxygen and the carbonyl group. The ether oxygen is an activating, ortho-, para-directing group, while the carbonyl group is a deactivating, meta-directing group. This leads to complex regiochemical outcomes depending on the reaction conditions.

The aromatic ring "A" (containing the acetic acid group) is influenced by the meta-directing effect of the ketone and the ortho-, para-directing effect of the ether oxygen. The acetic acid group itself is a deactivating, meta-director. Ring "B" is influenced by the ortho-, para-directing effect of the ether oxygen and the deactivating effect of the ketone. Therefore, electrophilic attack is generally favored on ring B at positions C-2 and C-7.

Common EAS reactions applicable to the xanthone scaffold include:

Nitration : Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.

Halogenation : Introduction of a halogen (e.g., Br, Cl) using reagents like Br2 with a Lewis acid catalyst.

Sulfonation : Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation : Introduction of alkyl or acyl groups, respectively. Intramolecular Friedel-Crafts reactions are also pivotal in the synthesis of the core xanthene and thioxanthene (B1196266) structures themselves. acs.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of the 9-Oxo-9H-Xanthene Core

| Reaction Type | Reagents | Expected Major Substitution Positions | Directing Group Influence |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C-2, C-7 | Ether oxygen (ortho, para-directing) overcomes carbonyl deactivation. |

| Bromination | Br₂, FeBr₃ | C-2, C-7 | Strong activation from ether oxygen directs substitution. |

| Sulfonation | SO₃, H₂SO₄ | C-2, C-7 | Kinetic control often favors substitution at the most activated positions. |

Coupling Reactions (e.g., Ullman, Photoredox Nickel-Catalyzed)

Modern cross-coupling reactions provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives from simpler halogenated or activated precursors.

Ullmann Coupling: The Ullmann reaction is a classic copper-catalyzed method for coupling two aryl halides to form a biaryl compound, or for coupling an aryl halide with an alcohol, amine, or thiol. wikipedia.orgthermofisher.comorganic-chemistry.org This reaction is particularly useful for synthesizing symmetrical and unsymmetrical diaryl ethers and other complex structures that might be difficult to access otherwise. nih.gov While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern protocols have been developed with improved catalysts and milder conditions. wikipedia.orgthermofisher.com For analogues of 9H-Xanthene-4-acetic acid, 9-oxo-, a halogenated xanthone precursor could undergo Ullmann coupling to attach other aryl groups or build more complex polyaromatic systems. mdpi.com

Photoredox Nickel-Catalyzed Coupling: Dual photoredox/nickel catalysis has emerged as a versatile and sustainable method for cross-coupling reactions under mild conditions. youtube.com This approach uses visible light to generate reactive radical intermediates, which then engage in a nickel-catalyzed coupling cycle. nih.govresearchgate.net This methodology has been successfully applied to a wide range of C-N, C-O, and C-P bond formations. nih.govrsc.org For xanthene derivatives, this strategy could be employed to couple aryl halides with various nucleophiles. The use of an inexpensive and abundant metal like nickel offers a significant advantage over palladium-based methods. youtube.com The reaction often shows high functional group tolerance, which would be beneficial for a molecule like 9H-Xanthene-4-acetic acid, 9-oxo- that contains multiple reactive sites. researchgate.net

Table 2: Examples of Modern Coupling Reactions for Xanthene Analogues

| Reaction Type | Catalyst System | Substrates | Product Type | Key Features |

|---|---|---|---|---|

| Ullmann C-O Coupling | CuI / Ligand | Aryl Halide + Phenol | Diaryl Ether | Forms the core ether linkage of the xanthene scaffold or attaches external aryl ethers. nih.gov |

| Ullmann C-C Coupling | Copper-Bronze alloy | 2 x Aryl Halide | Symmetrical Biaryl | Can be used to link two xanthene units together. wikipedia.org |

| Photoredox/Nickel C-O Coupling | CdS / Ni salt | Aryl Halide + Alcohol | Aryl Ether | Heterogeneous, ligand-free catalysis under visible light. rsc.org |

Oxidation and Reduction Pathways

The 9-oxo-9H-xanthene structure possesses two key sites for oxidation and reduction: the C-9 ketone and the central pyran ring.

Reduction: The carbonyl group at the C-9 position is a prime target for reduction.

Reduction to Alcohol : The ketone can be readily reduced to a secondary alcohol (9-hydroxy-9H-xanthene derivative) using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Complete Deoxygenation : The ketone can be completely removed to form the corresponding 9H-xanthene derivative (a methylene (B1212753) group at C-9) via methods such as the Wolff-Kishner (hydrazine and base), Clemmensen (zinc amalgam and HCl), or catalytic hydrogenation.

Oxidation: The xanthene scaffold itself is relatively stable to oxidation, but its analogues can undergo specific oxidative transformations. For instance, the sulfur analogue, thioxanthene, can be oxidized at the sulfur atom. In one study, a thioxanthene derivative was oxidized to the corresponding sulfone using meta-chloroperoxybenzoic acid (m-CPBA). acs.org While not a direct transformation of the xanthene oxygen, it illustrates a common pathway for related heterocyclic systems. The benzylic protons at the 9-position of a reduced 9H-xanthene are susceptible to oxidation, potentially re-forming the 9-oxo-xanthone structure under appropriate conditions.

Table 3: Common Oxidation and Reduction Reactions for the Xanthene Core

| Transformation | Reagent(s) | Initial Functional Group | Final Functional Group |

|---|---|---|---|

| Ketone Reduction | NaBH₄ or LiAlH₄ | C=O (Ketone) | CH-OH (Secondary Alcohol) |

| Deoxygenation | N₂H₄, KOH (Wolff-Kishner) | C=O (Ketone) | CH₂ (Methylene) |

| Deoxygenation | Zn(Hg), HCl (Clemmensen) | C=O (Ketone) | CH₂ (Methylene) |

*Applicable to the thioxanthene analogue.

Structure Activity Relationship Sar Studies of 9h Xanthene 4 Acetic Acid, 9 Oxo Analogues

Impact of the Acetic Acid Side Chain Disposition on Biological Activity

The acetic acid side chain at the 4-position of the xanthenone core is a critical determinant of biological activity. Its composition and spatial orientation significantly influence the molecule's ability to interact with its biological targets.

The carboxylic acid group is an essential feature for the biological activity of XAA analogues. This functional group is involved in crucial interactions with biological targets. Studies have shown that replacement of the carboxylic acid with other acidic functionalities or non-acidic groups generally leads to a significant decrease or complete loss of activity. This highlights the specific requirement for a carboxyl group in this position for the compound's mechanism of action.

Introducing a methyl group at the alpha-position of the acetic acid side chain has been a key area of investigation. This modification creates a chiral center, leading to two enantiomers ((R) and (S)-isomers). Research has demonstrated that this alpha-methylation can have a profound impact on biological activity, often with a notable degree of enantioselectivity.

In many instances, one enantiomer exhibits significantly greater potency than the other. For example, in certain series of analogues, the (S)-enantiomer has been found to be more active. This stereoselectivity suggests that the spatial arrangement of the alpha-methyl group and the carboxylic acid is crucial for optimal interaction with the target, likely influencing the binding affinity and subsequent biological response.

Influence of Substituents on the Xanthenone Chromophore

Modifications to the tricyclic xanthenone core, the chromophore of the molecule, have revealed that the biological activity is highly sensitive to the nature and position of substituents.

The substitution pattern on the xanthenone ring system plays a pivotal role in determining the antitumor activity. Early research identified that substitution at the 5- and 6-positions with lipophilic (fat-soluble) groups generally enhances activity. nih.gov This led to the development of highly potent analogues.

One of the most notable examples is 5,6-dimethylxanthenone-4-acetic acid (DMXAA), which demonstrated significantly enhanced potency compared to the parent compound, XAA. nih.gov This finding underscored the importance of substitution in this specific region of the molecule. Conversely, substitutions at other positions, such as 1-, 2-, and 7-, have been found to be detrimental to activity, suggesting that these areas are intolerant to modification. nih.gov

| Compound | Substitution Pattern | Relative Activity |

| Xanthenone-4-acetic acid (XAA) | Unsubstituted | Baseline |

| 5,6-Dimethylxanthenone-4-acetic acid (DMXAA) | 5,6-dimethyl | Significantly Increased |

| 1-Substituted analogues | Varies | Decreased/Abolished |

| 2-Substituted analogues | Varies | Decreased/Abolished |

| 7-Substituted analogues | Varies | Decreased/Abolished |

This table provides a generalized summary of the impact of substitution patterns on the activity of XAA analogues.

The electronic and steric properties of the substituents on the xanthenone nucleus are critical factors influencing biological activity. Studies involving a wide range of substituents have shown that electronic modifications to the core structure often result in a significant reduction or complete loss of activity. nih.gov This suggests that the electronic distribution within the tricyclic system is finely tuned for optimal function.

While a direct correlation between the dipole moment and activity has not been established, the orientation of the dipole vector may be significant for compounds retaining the 9-carbonyl group. nih.gov The steric bulk and lipophilicity of substituents, particularly at the 5- and 6-positions, also play a crucial role. The increased activity observed with lipophilic groups in these positions suggests that these properties may enhance cellular uptake, distribution, or interaction with a hydrophobic binding pocket on the target. nih.gov

SAR in Specific Biological Contexts (Pre-clinical/In Vitro)

The SAR of XAA analogues has been extensively evaluated in various pre-clinical and in vitro models, providing insights into their mechanisms of action. A primary assay used in early studies was the induction of hemorrhagic necrosis in subcutaneously implanted tumors in mice. nih.govnih.gov This in vivo model was instrumental in identifying key structural features required for antitumor activity.

In vitro studies have explored the direct and indirect effects of these compounds. While many XAA analogues exhibit low direct toxicity to tumor cells in culture, they are potent inducers of cytokines, such as tumor necrosis factor-alpha (TNF-α), from immune cells like macrophages and monocytes. nih.gov The ability to stimulate these immune responses is a key aspect of their antitumor activity. The SAR for cytokine induction often parallels the SAR for in vivo antitumor efficacy. For instance, analogues with 5,6-disubstitution that show high in vivo activity are also potent inducers of TNF-α. nih.gov

Furthermore, research has investigated the effects of these compounds on other cellular targets. For example, some xanthene derivatives have been explored as modulators of metabotropic glutamate (B1630785) receptors, indicating the versatility of this chemical scaffold. nih.govresearchgate.net These studies, while in different biological contexts, contribute to the broader understanding of how structural modifications to the xanthene core can be tailored to achieve specific biological effects.

SAR for Macrophage Activation and Cytokine Production

The ability of 9H-xanthene-4-acetic acid, 9-oxo- (XAA) analogues to stimulate macrophages and induce cytokine production is a critical aspect of their antitumor activity. The parent compound and its derivatives, most notably 5,6-dimethylxanthenone-4-acetic acid (DMXAA), are known to act as potent inducers of a range of cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and type I interferons. acs.orgnih.govnih.gov This activity is primarily mediated through the activation of the STING (stimulator of interferon genes) pathway in immune cells. acs.org

SAR studies have revealed several key structural features that govern the macrophage-stimulating properties of these compounds:

The Carboxylic Acid Side Chain: The acetic acid moiety at the 4-position of the xanthenone ring is crucial for activity. nih.gov Studies have shown that alterations to this side chain, such as changing the nature of the anionic center or its geometric disposition relative to the tricyclic core, lead to a significant reduction or complete loss of activity. nih.gov However, some modifications, like α-methylation of the side chain, are permissible. For instance, the S-(+) enantiomer of 5-methyl-α-methyl-XAA was found to be significantly more potent than the R-(-) enantiomer in stimulating nitric oxide production by macrophages, suggesting a specific stereochemical requirement for optimal interaction with the biological target. nih.gov

Substitution on the Xanthenone Ring: The position and nature of substituents on the xanthenone nucleus play a vital role in modulating the potency and species selectivity of cytokine induction.

Lipophilicity and Position: Substitution with lipophilic groups, particularly at the 5- and 6-positions, generally enhances activity. nih.gov This is exemplified by DMXAA, which has methyl groups at these positions and is a potent activator of murine macrophages. nih.gov

Species Selectivity: Interestingly, the SAR for murine and human leukocytes differs significantly. nih.gov While DMXAA is highly active in murine cells, it is less effective in human cells. nih.gov Conversely, other analogues have been identified that are more potent in stimulating human leukocytes. For example, a study systematically substituting a methyl group at each available position of the XAA scaffold found that while DMXAA was the most potent for inducing IL-6 in murine splenocytes, other analogues showed superior activity in inducing IL-8 and IL-6 in human peripheral blood leukocytes. nih.gov

Cyclic Substituents: Analogues where the substituents at positions 5 and 6 are part of a cyclic structure have also been synthesized and evaluated. nih.gov Many of these compounds demonstrated a significant ability to enhance the lytic properties of both murine macrophages and human monocytes, with some showing higher activity than the lead compound, XAA. nih.gov One such analogue, compound 7a from a specific study, was found to be 2.5 times more active than DMXAA in human monocytes. nih.gov These compounds were also shown to be effective inducers of TNF production in human immune cells. nih.gov

The following table summarizes the activity of selected 9H-Xanthene-4-acetic acid, 9-oxo- analogues on macrophage and cytokine stimulation.

| Compound/Analogue | Modification | Observed Activity | Reference |

| 9H-Xanthene-4-acetic acid, 9-oxo- (XAA) | Parent Compound | Baseline activity | nih.gov |

| 5,6-Dimethylxanthenone-4-acetic acid (DMXAA) | Methyl groups at positions 5 and 6 | Potent inducer of cytokines in murine cells | nih.gov |

| S-(+)-5-methyl-α-methyl-XAA | Methyl group at position 5 and α-methylation of the acetic acid side chain | More potent than the R-(-) enantiomer in stimulating nitric oxide production by macrophages | nih.gov |

| Analogue 7a | Cyclic substituent at positions 5 and 6 | 2.5 times more active than DMXAA in human monocytes | nih.gov |

SAR for Antiproliferative and Cytotoxic Activities in Cell Lines

In addition to their immunomodulatory effects, analogues of 9H-Xanthene-4-acetic acid, 9-oxo- have been investigated for their direct antiproliferative and cytotoxic activities against various cancer cell lines. These studies often focus on modifications that enhance DNA intercalation or other mechanisms leading to cell death.

A notable class of analogues in this context are the N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. By replacing the acetic acid moiety with a benzenesulfonamide (B165840) group, researchers have developed compounds with significant antiproliferative properties. nih.gov

Key SAR findings for these benzenesulfonamide derivatives include:

Substitution on the Benzenesulfonamide Ring: The nature and position of substituents on the appended benzenesulfonamide ring are critical determinants of antiproliferative potency.

A 4-methoxy substitution on the benzenesulfonamide ring (compound 5i) resulted in the highest antiproliferative activity against MDA-MB-231, T-47D, and SK-N-MC cancer cell lines. nih.gov This compound was found to be 1.7-fold more active than the standard anticancer drug etoposide (B1684455) against the T-47D cell line. nih.gov

Pentafluorination of the benzenesulfonamide ring (compounds 5a and 6a) led to significantly enhanced antiproliferative activity against human leukemia (CCRF-CEM) and breast adenocarcinoma (MDA-MB-468) cell lines, surpassing the activity of doxorubicin (B1662922) in some cases. nih.gov

A 3-chloro-2-methylbenzene sulfonamide analogue (compound 6d) also demonstrated potent antiproliferative activity, being more active than etoposide against the MDA-MB-231 cell line. nih.gov

The following table presents the antiproliferative activity (IC50 values) of selected N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide analogues against various cancer cell lines.

| Compound | Substitution on Benzenesulfonamide Ring | Cell Line | IC50 (µM) | Reference |

| 5i | 4-methoxy | SK-N-MC | 25.2 | nih.gov |

| 5i | T-47D | 19.7 | nih.gov | |

| 6c | Not specified in abstract | SK-N-MC | 24.9 | nih.gov |

| 6d | 3-chloro-2-methyl | MDA-MB-231 | 30.4 | nih.gov |

| Etoposide (Control) | - | SK-N-MC | 33.4 | nih.gov |

| Etoposide (Control) | - | T-47D | 32.7 | nih.gov |

SAR for Enzyme Inhibition

The investigation of 9H-Xanthene-4-acetic acid, 9-oxo- analogues as enzyme inhibitors is a more recent area of research, and the available SAR data is less extensive compared to their immunomodulatory and antiproliferative activities. However, some studies have highlighted the potential of this scaffold to interact with specific enzymes.

One of the most significant findings is the identification of DMXAA as a multi-kinase inhibitor. While primarily known for its vascular-disrupting and immune-stimulating properties, DMXAA has been shown to inhibit several kinases, with a particular affinity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The concentrations at which DMXAA inhibits these kinases are considered therapeutically relevant.

The broader SAR for enzyme inhibition by other 9H-Xanthene-4-acetic acid, 9-oxo- analogues is not yet well-defined in the public domain. Research into structurally related but different heterocyclic systems has identified inhibitors of other enzymes. For example, 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues have been identified as inhibitors of deubiquitinating enzymes (DUBs), specifically USP8. However, these compounds represent a different chemical scaffold and their SAR cannot be directly extrapolated to the xanthene-based structures.

The limited available information suggests that the 9-oxo-9H-xanthene core can serve as a starting point for designing enzyme inhibitors. Future research will likely focus on systematically modifying the xanthene ring and the side chain at position 4 to explore and optimize interactions with the ATP-binding sites of various kinases and other enzyme families.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations provide critical insights into how XAA and related compounds interact with biological targets at a molecular level. These techniques predict the binding affinity and orientation of a ligand within the active site of a protein, thereby helping to explain its biological activity.

Molecular docking studies have been employed to predict the interaction between xanthone (B1684191) derivatives and key enzyme targets. One significant study focused on the anticancer potential of xanthones by targeting DNA topoisomerase IIα, an enzyme crucial for DNA replication and a validated target for cancer therapy nih.gov. By docking virtually designed xanthone derivatives into the active site of this enzyme, researchers can predict their inhibitory activity and guide the synthesis of novel, potent anticancer agents nih.gov.

Furthermore, the biological activity of XAA and its analogues, such as the induction of nitric oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α), suggests interactions with enzymes like nitric oxide synthase (iNOS) nih.gov. Naturally occurring xanthene derivatives have also demonstrated inhibitory effects on enzymes such as 5-lipoxygenase, indicating that the xanthene scaffold is a viable backbone for developing various enzyme inhibitors nih.gov.

Docking studies reveal the specific molecular interactions that stabilize the ligand-receptor complex. For xanthone derivatives targeting DNA topoisomerase IIα, these simulations predict the precise binding mode and interactions with amino acid residues within the enzyme's binding pocket nih.gov.

The activity of XAA analogues is highly dependent on specific structural features, which points to precise ligand-target interactions. Structure-activity relationship (SAR) studies have confirmed that the carboxylic acid group on the side chain is essential for the biological activity of XAA nih.gov. Alterations to this group or its spatial disposition relative to the planar xanthenone ring typically lead to a significant reduction or complete loss of activity. This necessity suggests a critical interaction, such as a salt bridge or hydrogen bond, with a specific receptor site.

Furthermore, the mechanism of action for potent analogues like 5,6-dimethylxanthenone-4-acetic acid (DMXAA) has been linked to the induction of TNF-α nih.gov. Studies using TNF receptor-1 knockout mice have shown that the antitumor effects of DMXAA are significantly mediated through this receptor pathway, highlighting a key, albeit indirect, ligand-target interaction cascade nih.gov.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of a molecule. These calculations help to rationalize the observed biological activities and guide the design of new compounds with enhanced properties.

DFT calculations provide detailed information about the electronic structure of a molecule, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) ekb.egijcce.ac.ir.

Key electronic insights from studies on xanthone derivatives include:

Atomic Charges : The net atomic charge on specific atoms can be correlated with biological activity. In one QSAR study on xanthone derivatives, the electronic charges on carbons 1, 4, and 9 of the xanthone core were found to be critical determinants of their anti-tuberculosis activity.

Frontier Orbitals : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the compound ijcce.ac.ir.

Molecular Electrostatic Potential (MEP) : MEP maps visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. These maps are invaluable for predicting how a molecule will interact with a biological receptor, with nucleophilic regions of the ligand attracted to electrophilic sites on the receptor, and vice versa ekb.eg.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Cheminformatics and QSAR represent a cornerstone of modern drug design, enabling the creation of mathematical models that relate chemical structure to biological activity.

QSAR models have been successfully developed for xanthone derivatives to predict their anticancer activity nih.gov. One such study identified five key molecular descriptors that are significantly correlated with the anticancer effects of these compounds. The model was developed using multiple linear regression and demonstrated high accuracy in both correlating and predicting activity nih.gov.

| Descriptor | Description | Influence on Activity |

|---|---|---|

| Dielectric Energy | Related to the energy of the molecule in a dielectric medium, reflecting polarity. | Significant correlation with anticancer activity. |

| Group Count (Hydroxyl) | The number of hydroxyl (-OH) groups on the molecule. | Important for forming hydrogen bonds with target receptors. |

| LogP | The logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity. | Affects membrane permeability and transport to the target site. |

| Shape Index Basic (order 3) | A topological descriptor that quantifies aspects of the molecular shape. | Highlights the importance of molecular geometry for fitting into the receptor site. |

| Solvent-Accessible Surface Area | The surface area of the molecule that is accessible to a solvent. | Relates to how the molecule interacts with its surrounding environment. |

These QSAR models serve as powerful predictive tools. Once validated, they can be used to screen virtual libraries of novel xanthone derivatives to identify candidates with high predicted activity, thereby prioritizing synthetic efforts and accelerating the discovery of new therapeutic agents nih.gov.

Emerging Research Perspectives and Future Directions

Design and Synthesis of Advanced 9H-Xanthene-4-acetic acid, 9-oxo- Derivatives

The core structure of 9H-xanthene-4-acetic acid, 9-oxo- offers a versatile platform for synthetic modification, enabling the creation of advanced derivatives with potentially enhanced biological activities and refined pharmacological profiles. Research efforts are increasingly focused on moving beyond simple analogues to more complex and functionalized molecules.

The synthesis of these advanced derivatives leverages both classical and modern organic chemistry techniques. An improved and higher-yielding route to the key intermediate for DMXAA synthesis, 3,4-dimethylanthranilic acid, has been developed, facilitating more efficient production. sci-hub.se Modern synthetic methodologies, such as ultrasound-assisted green synthesis, are also being employed to create functionalized xanthene derivatives under milder and more environmentally friendly conditions. nih.gov These methods often utilize a variety of catalysts to promote the desired transformations.

Below is a table summarizing various synthetic methods and catalysts used in the preparation of advanced 9H-xanthene-4-acetic acid, 9-oxo- derivatives and related xanthenes.

| Synthetic Approach | Key Features & Catalysts | Target Derivatives | Reference(s) |

| Cyclic Analogues | Incorporation of substituents into cyclic structures at positions 5 and 6. | Xanthen-9-one-4-acetic acid (XAA) analogues | researchgate.netnih.gov |

| Alkoxy Chain Derivatives | Addition of an alkoxy chain with a basic moiety. | Xanthenone-4-acetic acid derivatives | nih.gov |

| Hybrid Compounds | Coupling of the xanthone (B1684191) core with other pharmacophores like benzenesulfonamides. | N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | nih.gov |

| Improved DMXAA Synthesis | Alternative route to the key intermediate 3,4-dimethylanthranilic acid. | 5,6-dimethylxanthenone-4-acetic acid (DMXAA) | sci-hub.se |

| Ultrasound-Assisted Synthesis | Use of ultrasound irradiation and various catalysts for greener synthesis. | Functionalized xanthenes | nih.gov |

| Catalytic Syntheses | Employment of catalysts like perchloric acid, zinc acetate, and melamine (B1676169) trisulfonic acid. | 14-aryl-14H-dibenzo[a,j]xanthenes, 1,8-dioxo-octahydroxanthenes | nih.gov |

Exploration of Novel Biological Targets for Carboxyxanthones

While the primary mechanism of action for some of the most studied carboxyxanthones, like DMXAA, involves the activation of the STING (Stimulator of Interferon Genes) pathway leading to cytokine production, current research is actively seeking to identify novel biological targets for this class of compounds. nih.gov This exploration aims to broaden their therapeutic applications and to understand the full spectrum of their biological effects.

One area of investigation is their potential to interact directly with DNA. The planar tricyclic moiety of the xanthone structure is a key feature that suggests its potential as a DNA intercalator, a mechanism employed by other established anticancer agents. nih.gov This line of inquiry proposes a direct cytotoxic mechanism that may be independent of immune stimulation.

Beyond cancer, the antimicrobial properties of xanthone derivatives are being explored, suggesting that they may act on targets unique to microbial cells. For example, some xanthone derivatives have been investigated for their ability to inhibit bacterial DNA gyrase, a crucial enzyme for bacterial survival. datadryad.org Additionally, studies have shown that certain xanthone derivatives can act as efflux pump inhibitors in bacteria, which could reverse multidrug resistance. nih.gov The antiviral and antifungal activities of xanthones also point towards the existence of specific enzymatic targets within these pathogens. nih.gov For instance, molecular docking studies have explored the potential of xanthones to inhibit viral enzymes such as reverse transcriptase and the surface glycoprotein (B1211001) GP120, which are critical for viral infection and persistence. nih.gov

The table below outlines some of the novel and emerging biological targets for carboxyxanthones beyond the well-established STING pathway.

| Potential Biological Target | Proposed Mechanism of Action | Therapeutic Area | Reference(s) |

| DNA | Intercalation into the DNA helix, disrupting replication and transcription. | Anticancer | nih.gov |

| Bacterial DNA Gyrase | Inhibition of the enzyme's activity, leading to bacterial cell death. | Antibacterial | datadryad.org |

| Bacterial Efflux Pumps | Inhibition of pumps that expel antibiotics, reversing drug resistance. | Antibacterial | nih.gov |

| Viral Reverse Transcriptase | Inhibition of the enzyme responsible for viral replication. | Antiviral | nih.gov |

| Viral Glycoprotein GP120 | Interference with the viral surface protein essential for infection. | Antiviral | nih.gov |

| Fungal Enzymes | Inhibition of essential fungal enzymes, as suggested by molecular docking studies. | Antifungal | nih.gov |

| Metabotropic Glutamate (B1630785) Receptor 1 (mGlu1) | Positive allosteric modulation of the receptor. | Neurological Disorders | nih.gov |

Application in Chemical Biology Tools and Probes

The inherent properties of the 9H-xanthene-9-one scaffold make it an attractive candidate for the development of chemical biology tools and probes. These tools are essential for studying complex biological processes with high spatial and temporal resolution. The fluorescent nature of the xanthene core is a particularly valuable characteristic that can be harnessed for these applications. mdpi.com

While the direct use of 9H-Xanthene-4-acetic acid, 9-oxo- as a probe is not yet widely reported, its structural framework provides a foundation for designing such tools. For example, the scaffold can be modified to create fluorescent sensors for detecting specific analytes or enzymatic activities within a cellular environment. Small-molecule-based fluorescent sensors are powerful tools for the molecular imaging of reactive oxygen species (ROS) and for tracking other dynamic cellular events. nih.gov By appending specific reactive groups or recognition elements to the carboxyxanthone core, it is conceivable to develop probes that can selectively report on the presence of certain biomolecules or changes in the cellular microenvironment.

Furthermore, the ability of these compounds to interact with specific biological targets, such as enzymes or receptors, can be exploited to design activity-based probes. These probes typically contain a reactive "warhead" that covalently binds to the active site of the target enzyme, allowing for its detection and characterization. The development of such probes based on the carboxyxanthone scaffold could facilitate the identification of new biological targets and help to elucidate the mechanism of action of these compounds.

The potential applications of carboxyxanthones as chemical biology tools are summarized in the table below.

| Potential Application | Design Principle | Biological Question to Address | Reference(s) |

| Fluorescent Probes/Sensors | Leveraging the inherent fluorescence of the xanthene core and modifying it for specific analyte recognition. | Real-time imaging of ions, small molecules (e.g., ROS), or enzymatic activity in living cells. | mdpi.comnih.gov |

| Activity-Based Probes | Incorporating a reactive group onto the scaffold to covalently label the active site of a target enzyme. | Identifying and profiling the activity of specific enzymes (e.g., proteases, kinases) in complex biological samples. | mdpi.com |

| Target Identification Probes | Attaching a tag (e.g., biotin, clickable alkyne) to the carboxyxanthone molecule to facilitate pull-down experiments. | Identifying the protein binding partners of a specific carboxyxanthone derivative. | mdpi.com |

| Scaffolds for Combinatorial Libraries | Using the xanthene core as a foundation for the synthesis of large libraries of compounds for high-throughput screening. | Discovering new ligands for a wide range of biological targets. | mdpi.com |

Integration of Multidisciplinary Research Approaches

The advancement of research on 9H-Xanthene-4-acetic acid, 9-oxo- and its derivatives is a testament to the power of integrating multidisciplinary approaches. The journey from a basic chemical scaffold to potential therapeutic agents and sophisticated biological tools requires a synergistic collaboration between various scientific fields.

Synthetic Organic Chemistry forms the bedrock of this research, providing the means to create a diverse array of derivatives with tailored properties. nih.govsci-hub.se The development of novel and efficient synthetic routes is crucial for accessing these complex molecules for further study. sci-hub.senih.gov

Molecular and Cellular Biology are essential for evaluating the biological activity of these synthesized compounds. In vitro assays using various cell lines are employed to determine their cytotoxic effects, ability to induce cytokine production, and impact on specific cellular pathways. researchgate.netnih.govnih.gov

Computational Chemistry and Molecular Modeling play an increasingly important role in this field. Techniques such as molecular docking are used to predict how these compounds might interact with potential biological targets, thereby guiding the design of new derivatives and helping to rationalize observed biological activities. nih.gov Computational approaches can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which is crucial for their development as drugs. mdpi.comnih.gov

The interplay of these disciplines creates a powerful research cycle: synthetic chemists design and create new molecules based on hypotheses generated from biological and computational data. Biologists then test these compounds, and the results are fed back to the chemists and computational scientists to refine the design of the next generation of derivatives. This integrated approach accelerates the pace of discovery and provides a more comprehensive understanding of the therapeutic potential of the 9H-xanthene-4-acetic acid, 9-oxo- scaffold.

Q & A

Basic Research Questions

Q. What structural features of 9H-Xanthene-4-acetic acid, 9-oxo- (XAA) are critical for its antitumor activity, and how are structure-activity relationships (SAR) experimentally validated?

- The carboxylic acid moiety at position 4 and the 9-oxo group on the xanthenone core are essential for activity. SAR studies demonstrate that small lipophilic substitutions at positions 5 and 6 enhance potency, as seen in 5,6-dimethyl and 5-methyl-6-methoxy derivatives, which show 10–15-fold higher dose potency compared to flavone-8-acetic acid (FAA) in murine colon 38 tumor models . Modifications to the electronic structure of the xanthenone nucleus (e.g., altering dipole moments) often abolish activity, highlighting strict SAR constraints .

Q. What in vivo models are used to evaluate antitumor efficacy, and how is hemorrhagic necrosis quantified?

- Subcutaneously implanted colon 38 tumors in mice are the primary model. Hemorrhagic necrosis is assessed via histopathology and tumor volume reduction. Dose-response curves are generated using compounds administered intraperitoneally or intravenously, with optimal doses ranging from 100–200 mg/kg for XAA derivatives .

Q. How is enantiomeric purity of XAA derivatives determined, and why does stereochemistry matter?

- Chiral chromatography (e.g., HPLC with chiral stationary phases) separates enantiomers. The S-(+) enantiomer of α-methyl-XAA exhibits superior potency in both in vivo tumor necrosis assays and in vitro macrophage nitric oxide stimulation assays compared to the R-(–) form, indicating stereospecific receptor interactions .

Advanced Research Questions

Q. How do computational methods like dipole moment analysis inform SAR for XAA analogues?

- Dipole moment calculations reveal that the acetic acid side chain contributes significantly to the molecular dipole orientation. Compounds with a 9-carbonyl group show dipole vectors oriented perpendicular to the xanthenone plane, which correlates with enhanced activity. However, no direct relationship exists between dipole magnitude and potency, suggesting conformational specificity in target binding .

Q. What experimental strategies resolve contradictions between in vitro and in vivo activity data for XAA derivatives?

- Discrepancies arise when compounds show in vitro macrophage activation (e.g., nitric oxide production) but fail in vivo. Pharmacokinetic profiling (e.g., plasma stability, tissue distribution) and metabolite analysis are used to identify bioavailability issues. For example, rapid hepatic clearance of certain analogues may explain reduced in vivo efficacy despite in vitro activity .

Q. How do peri-ether substitutions influence hydrogen bonding and spatial interactions in XAA derivatives?

- Ether groups at positions adjacent to the acetic acid side chain (e.g., 6-[(2-methyl-2-propenyl)oxy]) create a 2.4 Å proximity between the ether oxygen and the side chain hydroxyl. This spatial arrangement facilitates intramolecular hydrogen bonding, stabilizing the active conformation and enhancing tumor penetration .

Q. What methodologies assess toxicity profiles of XAA derivatives, and how do substituents affect safety?

- Acute toxicity is evaluated via rodent LD50 studies and organ-specific histopathology. For example, 5,6-dimethyl-XAA shows gastrointestinal toxicity at 15 mg/kg (TDLo in mice) but retains therapeutic indices >10 in tumor models. Metabolite screening (e.g., glucuronidation assays) identifies detoxification pathways .

Methodological Notes

- Synthetic Protocols : XAA derivatives are synthesized via Friedel-Crafts acylation followed by side-chain functionalization. Purity is confirmed via NMR and LC-MS .

- In Vitro Assays : Macrophage nitric oxide production is measured using Griess reagent, while cytotoxicity is assessed via MTT assays .

- Computational Tools : Dipole moments are calculated using semi-empirical methods (e.g., AM1), and molecular docking studies employ xanthenone-binding protein models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.